molecular formula C6H8N4O B11919759 (1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol

(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol

Cat. No.: B11919759
M. Wt: 152.15 g/mol
InChI Key: WHXFQLALDIVAAZ-UHFFFAOYSA-N
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Description

(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol is a chemical compound belonging to the triazine family. It has a molecular formula of C6H8N4O and a molecular weight of 152.15 g/mol This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and an aziridine ring, a three-membered ring containing one nitrogen atom

Preparation Methods

The synthesis of (1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol involves several steps. One common method includes the reaction of 1,3,5-triazine with aziridine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, acids, and bases.

    Hydrolysis: Hydrolysis reactions involve the breaking of chemical bonds in the presence of water, leading to the formation of new compounds. This reaction is often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent.

    Industry: The compound is used in the production of various industrial chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to the inhibition of essential cellular processes. The compound’s aziridine ring is known to form covalent bonds with nucleophilic sites in biomolecules, resulting in the disruption of normal cellular functions. The triazine ring may also contribute to its biological activity by interacting with various enzymes and receptors.

Comparison with Similar Compounds

(1-(1,3,5-Triazin-2-yl)aziridin-2-yl)methanol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

[1-(1,3,5-triazin-2-yl)aziridin-2-yl]methanol

InChI

InChI=1S/C6H8N4O/c11-2-5-1-10(5)6-8-3-7-4-9-6/h3-5,11H,1-2H2

InChI Key

WHXFQLALDIVAAZ-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C2=NC=NC=N2)CO

Origin of Product

United States

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